An In-depth Technical Guide to 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties of 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, a substituted pyrazole with significant potential in drug discovery and agrochemical research. Drawing upon established synthetic methodologies and the well-documented biological activities of the pyrazole scaffold, this document offers researchers, scientists, and drug development professionals a foundational understanding of this compound.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2][3] Its remarkable versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous commercially successful drugs and pesticides.[2] The biological activities associated with pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antimicrobial, antifungal, antiviral, and insecticidal properties.[1][4]
The subject of this guide, 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, combines the privileged pyrazole core with specific substitutions anticipated to modulate its physicochemical and biological properties. The presence of a bromine atom at the 4-position offers a handle for further functionalization via cross-coupling reactions. The N-1 substituted 2-chloro-6-fluorobenzyl group introduces steric and electronic features that can influence binding affinity and metabolic stability. The 3-amino group is a key functional moiety, often crucial for establishing interactions with biological targets.
This guide will detail a proposed synthetic route, methods for structural elucidation and characterization, predicted physicochemical properties, and a discussion of its potential applications based on the rich history of the pyrazole pharmacophore.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₈BrClFN₄ | Calculated from the chemical structure. A closely related isothiocyanate derivative has a similar core structure.[5] |
| Molecular Weight | 321.55 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Many substituted pyrazoles are solids.[6][7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | General solubility characteristics of similar heterocyclic compounds. |
| Purity | >95% (as a research chemical) | Standard purity for commercially available research chemicals.[8] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[8] | Standard storage conditions for amino-substituted and halogenated aromatic compounds. |
Synthesis and Characterization
A plausible and efficient synthesis of 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization.
Proposed Synthetic Pathway
The proposed synthesis involves the N-alkylation of a suitable pyrazole precursor with 2-chloro-6-fluorobenzyl bromide.
Caption: Proposed synthetic workflow for 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine via N-alkylation of 4-bromo-1H-pyrazol-3-amine.
Materials:
-
4-bromo-1H-pyrazol-3-amine
-
2-chloro-6-fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). The use of a strong base like sodium hydride in a non-protic solvent is also a viable alternative.[7]
-
Addition of Alkylating Agent: Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) to facilitate the reaction.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product, 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.[6]
Characterization and Structural Elucidation
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the aromatic protons of the benzyl and pyrazole rings, the methylene protons of the benzyl group, and the amine protons.
-
¹³C NMR: Will show the characteristic signals for all the carbon atoms in the molecule.
-
¹⁹F NMR: Will confirm the presence of the fluorine atom on the benzyl ring.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching of the aromatic rings.[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological and Industrial Applications
The unique structural features of 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine suggest a range of potential applications in both the pharmaceutical and agrochemical industries.
Drug Discovery and Development
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3]
Caption: Potential therapeutic applications of the target compound.
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4]
-
Anticancer Therapeutics: The pyrazole moiety is present in several kinase inhibitors used in cancer therapy. The specific substitutions on the title compound could be tailored to target specific kinases involved in oncogenic signaling pathways.[1]
-
Antimicrobial Agents: Substituted pyrazoles have demonstrated efficacy against a variety of bacterial and fungal pathogens.[4]
Agrochemicals
The pyrazole core is also a key component of several modern insecticides.[9][10][11]
-
Insecticides: Anthranilic diamide insecticides, which feature a pyrazole ring, act as potent modulators of insect ryanodine receptors.[9] The structural similarity of 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine to these compounds suggests it could be investigated for insecticidal activity.
Safety and Handling
Based on the hazard information for a closely related isothiocyanate derivative[5], 4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine should be handled with care.
-
Hazard Statements (Predicted):
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Conclusion
4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a promising heterocyclic compound with significant potential for further investigation in drug discovery and agrochemical research. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The proposed synthetic route is based on well-established chemical principles, and the predicted properties and applications are grounded in the extensive scientific literature on substituted pyrazoles. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this intriguing molecule.
References
-
Journal of the Chinese Chemical Society. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR. Accessed January 2, 2026. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Accessed January 2, 2026. [Link]
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Accessed January 2, 2026. [Link]
-
PubChem. 1-benzyl-4-bromo-1H-pyrazole. PubChem Database. Accessed January 2, 2026. [Link]
-
Bande, A., & Jedhe, N. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. Accessed January 2, 2026. [Link]
-
ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... ResearchGate. Accessed January 2, 2026. [Link]
-
ResearchGate. (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. Accessed January 2, 2026. [Link]
-
Dana Bioscience. 4-Bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1h-pyrazole 1g. Dana Bioscience Website. Accessed January 2, 2026. [Link]
- Google Patents. WO2021033172A1 - Process for the preparation of chlorantraniliprole.
-
ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF. ResearchGate. Accessed January 2, 2026. [Link]
-
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Accessed January 2, 2026. [Link]
-
Lead Sciences. 4-Bromo-1-methyl-1H-pyrazol-3-amine. Lead Sciences Website. Accessed January 2, 2026. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Accessed January 2, 2026. [Link]
-
Rodrigues, F. A. R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Accessed January 2, 2026. [Link]
-
Journal of Chemical Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Accessed January 2, 2026. [Link]
-
PubChemLite. 5-benzyl-4-bromo-1h-pyrazole (C10H9BrN2). PubChemLite. Accessed January 2, 2026. [Link]
- Google Patents. NZ589726A - Combinations of chlorantraniliprole, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl].
-
European Patent Office. PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND. Googleapis.com. Accessed January 2, 2026. [Link]
- Google Patents. US9723838B2 - Pyrazolyl amide compounds and uses thereof.
- Google Patents. CL2010001056A1 - Pesticide mixtures comprising the anthranilamide 3- bromo-n- [4-cyano-2- methyl-6 - [(methylamino) -carbonyl] phenyl] -1- (3-chloro-2-pyridinyl) -1h-pyrazole-derivative 5- carboxamide and at least one macrocyclic lactone; compositions and method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1004194-69-7|4-Bromo-1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-1h-pyrazole|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Bromo-1-methyl-1H-pyrazol-3-amine - Lead Sciences [lead-sciences.com]
- 9. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 10. NZ589726A - Combinations of chlorantraniliprole, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide and GABA-regulated chloride channel blockers such as fipronil - Google Patents [patents.google.com]
- 11. CL2010001056A1 - Pesticide mixtures comprising the anthranilamide 3- bromo-n- [4-cyano-2- methyl-6 - [(methylamino) -carbonyl] phenyl] -1- (3-chloro-2-pyridinyl) -1h-pyrazole-derivative 5- carboxamide and at least one macrocyclic lactone; compositions and method that employ said mixture to combat invertebrate pests. (divisional of application 1856-05) - Google Patents [patents.google.com]
